molecular formula C18H27NO3S B14521447 7-[5-(3-Oxooct-1-en-1-yl)-1,3-thiazol-4-yl]heptanoic acid CAS No. 62715-31-5

7-[5-(3-Oxooct-1-en-1-yl)-1,3-thiazol-4-yl]heptanoic acid

Cat. No.: B14521447
CAS No.: 62715-31-5
M. Wt: 337.5 g/mol
InChI Key: PGHMHMOTXLBYNA-UHFFFAOYSA-N
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Description

7-[5-(3-Oxooct-1-en-1-yl)-1,3-thiazol-4-yl]heptanoic acid is a complex organic compound characterized by the presence of a thiazole ring, a heptanoic acid chain, and an oxooctenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[5-(3-Oxooct-1-en-1-yl)-1,3-thiazol-4-yl]heptanoic acid typically involves multi-step organic reactions. The process begins with the formation of the thiazole ring, followed by the introduction of the oxooctenyl group and the heptanoic acid chain. Common reagents used in these reactions include thioamides, α-halo ketones, and carboxylic acids. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to achieve the required purity levels for industrial applications.

Chemical Reactions Analysis

Types of Reactions

7-[5-(3-Oxooct-1-en-1-yl)-1,3-thiazol-4-yl]heptanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The thiazole ring can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various derivatives with different functional groups attached to the thiazole ring.

Scientific Research Applications

7-[5-(3-Oxooct-1-en-1-yl)-1,3-thiazol-4-yl]heptanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 7-[5-(3-Oxooct-1-en-1-yl)-1,3-thiazol-4-yl]heptanoic acid involves its interaction with molecular targets such as enzymes and receptors. The oxooctenyl group and thiazole ring play crucial roles in binding to these targets, influencing biological pathways and eliciting specific effects. Detailed studies on its molecular interactions can provide insights into its potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    7-[5-(3-Oxooct-1-en-1-yl)-1,3-oxazol-4-yl]heptanoic acid: Similar structure but with an oxazole ring instead of a thiazole ring.

    7-[5-(3-Oxooct-1-en-1-yl)thiophen-2-yl]heptanoic acid: Contains a thiophene ring instead of a thiazole ring.

Uniqueness

7-[5-(3-Oxooct-1-en-1-yl)-1,3-thiazol-4-yl]heptanoic acid is unique due to the presence of the thiazole ring, which imparts distinct chemical and biological properties

Properties

CAS No.

62715-31-5

Molecular Formula

C18H27NO3S

Molecular Weight

337.5 g/mol

IUPAC Name

7-[5-(3-oxooct-1-enyl)-1,3-thiazol-4-yl]heptanoic acid

InChI

InChI=1S/C18H27NO3S/c1-2-3-6-9-15(20)12-13-17-16(19-14-23-17)10-7-4-5-8-11-18(21)22/h12-14H,2-11H2,1H3,(H,21,22)

InChI Key

PGHMHMOTXLBYNA-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)C=CC1=C(N=CS1)CCCCCCC(=O)O

Origin of Product

United States

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